![molecular formula C21H24N4 B7552371 N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7552371.png)
N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the quinazoline family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine involves its binding to the dopamine D3 receptor. By binding to this receptor, it acts as an antagonist, blocking the effects of dopamine. This leads to a decrease in the reward response, which can be beneficial in the treatment of addiction. It also leads to a decrease in the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine are related to its mechanism of action. By blocking the dopamine D3 receptor, it leads to a decrease in the reward response, which can be beneficial in the treatment of addiction. It also leads to a decrease in the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. However, it is important to note that further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise targeting of this receptor, which can be beneficial in the development of drugs to treat addiction and other disorders related to dopamine dysfunction. However, a limitation of this compound is its potential toxicity, which can limit its use in certain experiments. It is important to carefully consider the advantages and limitations of this compound before using it in lab experiments.
Orientations Futures
There are several future directions for the study of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine. One direction is the further exploration of its potential use in the treatment of addiction and other disorders related to dopamine dysfunction. Another direction is the development of more selective and potent compounds based on the structure of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine involves several steps. The first step is the reaction of 4-bromoquinazoline with benzylpiperidine to form N-benzyl-4-bromoquinazolin-4-amine. This intermediate is then reacted with methylamine to produce the final product, N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to have potential applications in scientific research. It has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the development of drugs to treat addiction and other disorders related to dopamine dysfunction. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-6-18(7-3-1)15-25-12-10-17(11-13-25)14-22-21-19-8-4-5-9-20(19)23-16-24-21/h1-9,16-17H,10-15H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMICKXOQFSWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=NC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.